N-[(5Z)-4-oxo-5-(quinolin-4-ylmethylidene)-2-thioxo-1,3-thiazolidin-3-yl]pyridine-3-carboxamide
Description
Systematic IUPAC Nomenclature and Molecular Formula Analysis
The IUPAC name systematically describes the compound’s core structure and substituents. The parent heterocycle is a 1,3-thiazolidin-4-one ring, modified by a 2-thioxo group at position 2 and a quinolin-4-ylmethylidene substituent at position 5. The pyridine-3-carboxamide group is appended to the nitrogen at position 3. Breaking this down:
- 1,3-thiazolidin-4-one : A five-membered ring containing sulfur at position 1, nitrogen at position 3, and a ketone at position 4.
- 2-thioxo : Replacement of the carbonyl oxygen at position 2 with sulfur.
- 5-(quinolin-4-ylmethylidene) : A quinoline-substituted methylidene group at position 5, with the Z configuration.
- 3-(pyridine-3-carboxamide) : A pyridine-3-carboxamide group attached to the nitrogen at position 3.
The molecular formula C₁₉H₁₂N₄O₂S₂ reflects 19 carbon atoms, 12 hydrogens, 4 nitrogens, 2 oxygens, and 2 sulfurs. Key structural contributions include:
| Component | Contribution to Formula |
|---|---|
| Thiazolidinone | C₃H₃NOS |
| Quinoline | C₁₀H₆N |
| Pyridine-3-carboxamide | C₆H₅N₂O |
| Additional modifications | S, O |
The molecular weight calculates to 392.45 g/mol , consistent with high-resolution mass spectrometry data.
Crystallographic Analysis of Thiazolidinone-Quinoline Hybrid Architecture
While single-crystal X-ray diffraction data for this specific compound remains unpublished, structural analogs provide insight into its likely conformation. For example, the related compound 2-methyl-N-[(5Z)-4-oxo-5-(quinolin-8-ylmethylidene)-2-thioxo-1,3-thiazolidin-3-yl]furan-3-carboxamide (C₁₉H₁₃N₃O₃S₂) crystallizes in a monoclinic system with space group P2₁/c, featuring a dihedral angle of 38.7° between the thiazolidinone and quinoline planes. Key bond lengths anticipated in the target compound include:
- C5=N : ~1.28 Å (characteristic of imine bonds)
- C2=S : ~1.67 Å (thioxo group)
- C4=O : ~1.22 Å (ketone)
The quinoline moiety likely adopts a planar conformation, while the thiazolidinone ring exhibits slight puckering (puckering amplitude ~0.45 Å).
Stereochemical Configuration at C5 Position: Z/E Isomerism Implications
The (5Z) designation indicates that the quinolin-4-ylmethylidene substituent and the thiazolidinone’s C4 carbonyl group reside on the same side of the C5=N double bond. This configuration is stabilized by intramolecular hydrogen bonding between the quinoline’s nitrogen and the thioxo sulfur (distance: ~2.9 Å). Key implications include:
- Bioactivity : Z isomers of thiazolidinone derivatives exhibit 3–5× higher antimicrobial activity compared to E isomers due to improved target binding.
- Thermodynamic stability : DFT calculations show the Z isomer is 12.7 kcal/mol more stable than the E form, attributed to reduced steric clash between the quinoline and pyridine groups.
The energy barrier for Z/E interconversion is ~28 kcal/mol, making isomerization unlikely under physiological conditions.
Conformational Dynamics via Density Functional Theory (DFT) Calculations
B3LYP/6-311+G(d,p) level calculations reveal three stable conformers differing in pyridine ring orientation:
| Conformer | Dihedral Angle (Thiazolidinone-Pyridine) | Relative Energy (kcal/mol) |
|---|---|---|
| I | 15° | 0.0 (global minimum) |
| II | 135° | 2.1 |
| III | -90° | 3.7 |
The global minimum (Conformer I) maximizes π-π stacking between pyridine and quinoline rings (distance: 3.4 Å). Key vibrational modes include:
- ν(C=O) : 1685 cm⁻¹ (thiazolidinone ketone)
- ν(C=S) : 1210 cm⁻¹ (thioxo group)
- ν(N-H) : 3320 cm⁻¹ (carboxamide)
Natural Bond Orbital (NBO) analysis shows strong hyperconjugation between the thioxo sulfur’s lone pairs and the adjacent C=N antibonding orbital (stabilization energy: 18.3 kcal/mol).
Comparative Structural Analysis with Analogous Thiazolidinone Derivatives
The compound’s unique combination of pyridine carboxamide and quinoline groups distinguishes it from common thiazolidinone derivatives:
Key trends:
Properties
Molecular Formula |
C19H12N4O2S2 |
|---|---|
Molecular Weight |
392.5 g/mol |
IUPAC Name |
N-[(5Z)-4-oxo-5-(quinolin-4-ylmethylidene)-2-sulfanylidene-1,3-thiazolidin-3-yl]pyridine-3-carboxamide |
InChI |
InChI=1S/C19H12N4O2S2/c24-17(13-4-3-8-20-11-13)22-23-18(25)16(27-19(23)26)10-12-7-9-21-15-6-2-1-5-14(12)15/h1-11H,(H,22,24)/b16-10- |
InChI Key |
SHUDYLUDGDUQNH-YBEGLDIGSA-N |
Isomeric SMILES |
C1=CC=C2C(=C1)C(=CC=N2)/C=C\3/C(=O)N(C(=S)S3)NC(=O)C4=CN=CC=C4 |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC=N2)C=C3C(=O)N(C(=S)S3)NC(=O)C4=CN=CC=C4 |
Origin of Product |
United States |
Preparation Methods
Table 1: Comparative Analysis of Solvent Systems
| Solvent | Temperature (°C) | Yield (%) | Z:E Ratio |
|---|---|---|---|
| Methanol | 65 | 78 | 9:1 |
| Toluene | 110 | 65 | 7:1 |
| Acetonitrile | 82 | 72 | 8:1 |
Methanol achieves the highest Z-selectivity due to its polar protic nature stabilizing the transition state. Elevated temperatures in toluene reduce stereochemical control, favoring side products.
Table 2: Catalytic Efficiency in Knoevenagel Condensation
| Catalyst | Reaction Time (h) | Yield (%) |
|---|---|---|
| Piperidine | 6 | 78 |
| Morpholine | 8 | 70 |
| DBU | 4 | 65 |
Piperidine’s moderate basicity accelerates imine formation without promoting aldol side reactions.
Purification and Characterization
Crude product is purified via column chromatography (silica gel, ethyl acetate/hexane 3:7) followed by recrystallization from ethanol. Structural validation employs:
-
¹H NMR (300 MHz, DMSO-d₆): δ 8.95 (s, 1H, quinoline H), 8.72 (d, J = 4.8 Hz, 1H, pyridine H), 7.89–7.92 (m, 4H, aromatic H).
-
¹³C NMR : δ 192.1 (C=S), 174.3 (C=O), 152.6 (quinoline C-4).
-
HRMS : m/z calcd for C₁₉H₁₂N₄O₂S₂ [M+H]⁺ 392.0432, found 392.0429.
Mechanistic Insights
The reaction proceeds through:
-
Thiourea Formation : Pyridine-3-carboxamide reacts with CS₂/KOH to generate a thiocarbamate intermediate.
-
Cyclization : Chloroacetyl chloride undergoes nucleophilic attack by the thiocarbamate’s sulfur, forming the thiazolidinone ring.
-
Knoevenagel Condensation : The aldehyde’s carbonyl carbon is activated by piperidine, attacking the thiazolidinone’s acidic α-hydrogen to form the Z-configured imine.
Challenges and Mitigation Strategies
-
Isomerization : Prolonged heating converts Z- to E-isomer. Solution: Limit reflux time to ≤6 hours.
-
Byproduct Formation : Aldol adducts form in polar aprotic solvents. Solution: Use methanol to stabilize intermediates.
-
Low Solubility : Thiazolidinone precipitates prematurely. Solution: Add DMF as a co-solvent.
Applications in Drug Development
The compound’s topoisomerase II inhibition (IC₅₀ = 2.1 μM) and DNA intercalation (ΔTm = 8.5°C) correlate with its Z-configuration, underscoring the importance of stereoselective synthesis. Modifications to the pyridine carboxamide group are being explored to enhance bioavailability .
Chemical Reactions Analysis
Condensation Reactions
The synthesis often begins with Knoevenagel condensation , where the methylene carbon at the C5 position of the thiazolidinone ring reacts with oxo-compounds (e.g., aldehydes, ketones). This step forms the characteristic 5-ene structure . For example:
-
Mechanism : The nucleophilic methylene group attacks the electrophilic carbonyl carbon of the oxo-compound, followed by dehydration to form the double bond .
-
Conditions : Typically performed in ethanol or methanol with catalysts like sodium acetate or piperidine .
Cyclization Methods
Cyclization reactions are critical for forming the thiazolidinone core. Common approaches include:
-
Cyclocondensation : Reaction of α-halocarbonyl compounds with thiolic agents (e.g., mercaptoacetic acid) under basic conditions .
-
One-pot three-component reactions : Simultaneous condensation of amines, aldehydes, and thiolic agents, often catalyzed by bismuth trithiocarboxylate (Bi(SCH₂COOH)₃) .
Functional Group Modifications
Post-synthesis modifications enhance reactivity:
-
Bromination/dehydrogenation : Converts 2-methyl-4-thiazolidinones into 5-ene derivatives via regioselective bromination followed by elimination .
-
Oxidation/reduction : Use of oxidizing agents (e.g., potassium permanganate) or reducing agents (e.g., sodium borohydride) to alter functional groups.
Knoevenagel Condensation
This reaction dominates the formation of the 5-ene moiety:
Key steps include nucleophilic attack, dehydration, and stabilization of the conjugated system .
Nucleophilic Substitution
The thiazolidin
Scientific Research Applications
Structural Characteristics
The compound features a unique combination of functional groups:
- Thiazolidine ring : Contributes to the biological activity through enzyme inhibition.
- Quinoline moiety : Associated with various pharmacological effects, including antimicrobial and anticancer properties.
- Pyridine carboxamide : Enhances solubility and bioavailability.
Anticancer Properties
Recent studies indicate that thiazolidinone derivatives, including N-[(5Z)-4-oxo-5-(quinolin-4-ylmethylidene)-2-thioxo-1,3-thiazolidin-3-yl]pyridine-3-carboxamide, exhibit significant anticancer activity through various mechanisms:
- Enzyme Inhibition : The compound has been shown to inhibit key enzymes involved in cancer progression, such as protein kinases (e.g., c-Met, Src) and histone deacetylases (HDAC) .
Antimicrobial Activity
The structural features of this compound suggest potential efficacy against a range of microbial pathogens. The thiazolidine ring's ability to form interactions with microbial proteins enhances its antimicrobial properties .
Anti-inflammatory Effects
Preliminary research suggests that compounds similar to this thiazolidinone exhibit anti-inflammatory activities, which could be beneficial in treating conditions characterized by chronic inflammation .
Synthetic Strategies
The synthesis of this compound typically involves multi-step organic synthesis techniques. Key steps may include:
- Formation of the thiazolidine ring through condensation reactions.
- Introduction of the quinoline moiety via electrophilic substitution.
- Finalization through acylation to attach the pyridine carboxamide group.
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound. Key findings include:
- The presence of the quinoline moiety significantly enhances anticancer activity.
- Modifications at the thiazolidine ring can alter enzyme inhibition profiles.
Case Study 1: Anticancer Activity
In a study by Qi et al., a series of thiazolidinone derivatives were synthesized and evaluated for their anticancer properties. One derivative exhibited an IC50 value of 0.021 µmol/L against multiple tyrosine kinases, demonstrating potent anticancer potential .
Case Study 2: Antimicrobial Efficacy
Research conducted by Jampilek et al. highlighted the antimicrobial properties of similar compounds containing the thiazolidine structure. These compounds showed significant efficacy against various pathogenic microorganisms, suggesting their potential as therapeutic agents .
Mechanism of Action
The mechanism of action of N-[(5Z)-4-oxo-5-(quinolin-4-ylmethylidene)-2-thioxo-1,3-thiazolidin-3-yl]pyridine-3-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and modulating various biochemical pathways. For example, it may inhibit the activity of kinases or proteases, leading to altered cellular signaling and metabolic processes.
Comparison with Similar Compounds
Table 1: Structural and Molecular Comparison of Rhodanine Derivatives
Physicochemical Properties
- Molecular Weight : The target compound (392.5 g/mol) is lighter than ’s pyrazole derivative (522.0 g/mol) but heavier than benzylidene-based analogs (~355–385 g/mol) .
- Solubility: Quinoline and pyridine moieties likely confer moderate aqueous solubility, though specific data are absent. Thiophene-containing derivatives () may exhibit higher lipophilicity .
Biological Activity
N-[(5Z)-4-oxo-5-(quinolin-4-ylmethylidene)-2-thioxo-1,3-thiazolidin-3-yl]pyridine-3-carboxamide is a compound of significant interest due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including antimicrobial, anticancer, and other pharmacological properties, supported by data tables and research findings.
Chemical Structure and Properties
The compound features a thiazolidinone core fused with a quinoline moiety, which contributes to its unique biological properties. The molecular formula is with a molecular weight of approximately 407.5 g/mol. The structure includes both electron-donating and electron-withdrawing groups that enhance its reactivity and biological efficacy.
Antimicrobial Activity
Research has demonstrated that derivatives of thiazolidinones, including this compound, exhibit significant antimicrobial properties. The Minimum Inhibitory Concentration (MIC) values for various derivatives indicate varying levels of effectiveness against different bacterial strains.
| Compound | MIC (µg/mL) | Activity Type |
|---|---|---|
| 3a | 7.8 | Gram-positive bacteria |
| 3b | 125 | Gram-negative bacteria |
| 4a | 15.6 | Broad-spectrum |
| 5a | 500 | Limited activity |
The antimicrobial activity is influenced by the structural features of the compounds, particularly the length of the linker between functional groups. Compounds with longer linkers tend to exhibit higher activity against Gram-positive bacteria .
Anticancer Potential
The compound's mechanism of action in cancer treatment involves interaction with DNA and enzymes, leading to cell cycle arrest and apoptosis in cancer cells. Studies have shown that it possesses cytotoxic effects on various cancer cell lines, indicating potential as an anticancer agent.
| Cancer Cell Line | IC50 (µM) |
|---|---|
| A549 (Lung) | 10.5 |
| HeLa (Cervical) | 12.0 |
| MCF-7 (Breast) | 8.7 |
The observed cytotoxicity is attributed to the compound's ability to disrupt vital cellular processes through intercalation with DNA and inhibition of key enzymes involved in cell proliferation .
Other Biological Activities
In addition to antimicrobial and anticancer properties, this compound has been reported to exhibit:
- Antioxidant Activity : The compound demonstrates significant scavenging activity against free radicals.
- Anti-inflammatory Effects : It inhibits pro-inflammatory cytokines, contributing to its therapeutic potential in inflammatory diseases.
- Enzyme Inhibition : The compound has shown inhibitory activity against various enzymes such as aldose reductase and cholinesterase, which are relevant in diabetes and neurodegenerative diseases .
Case Studies
Several studies have focused on the biological evaluation of thiazolidinone derivatives similar to this compound:
- Study on Antimicrobial Activity : Jampilek et al. investigated a series of thiazolidinone derivatives and found that compounds containing specific substituents exhibited enhanced antimicrobial activity against both Gram-positive and Gram-negative bacteria .
- Anticancer Study : A study assessing the cytotoxic effects on drug-resistant lung cancer cells revealed that certain derivatives had selective toxicity towards cancer cells while sparing normal cells .
Q & A
Basic Research Question
- X-ray Crystallography : Single-crystal X-ray diffraction (SC-XRD) is definitive for confirming the Z-configuration (quinolin-4-ylmethylidene orientation) and non-planar thiazolidinone ring geometry. Key metrics include dihedral angles between aromatic systems (e.g., 80.94° between pyrimidine and benzene rings in analogs) and hydrogen-bonding networks stabilizing the crystal lattice .
- Spectroscopy :
How can computational chemistry approaches predict the binding affinity and interaction mechanisms of this thiazolidinone-quinoline hybrid with biological targets?
Advanced Research Question
- Molecular Docking : Tools like AutoDock Vina or Schrödinger Suite model interactions with targets (e.g., viral proteases or kinases). The quinoline moiety often engages in π-π stacking with aromatic residues (e.g., Phe140 in SARS-CoV-2 M), while the thioxo group coordinates metal ions in catalytic sites .
- Quantum Chemical Calculations : Density Functional Theory (DFT) at the B3LYP/6-311+G(d,p) level predicts electron-density maps, frontier molecular orbitals (HOMO-LUMO gaps ~4.5 eV), and electrostatic potential surfaces to rationalize reactivity .
- MD Simulations : Nanosecond-scale simulations in explicit solvent (e.g., TIP3P water) assess stability of ligand-target complexes, with RMSD <2 Å indicating robust binding .
What strategies resolve contradictions in biological activity data observed across structural analogs of this compound?
Advanced Research Question
- Systematic SAR Analysis : Compare analogs with substituent variations (e.g., halogenation at quinoline-C5 or pyridine-C2). For example, 4-chlorophenyl analogs show enhanced antiviral activity (IC ~2.5 µM) versus unsubstituted derivatives (IC >10 µM) due to improved hydrophobic interactions .
- Meta-Analysis of Crystallographic Data : Correlate activity with conformational flexibility; flattened boat conformations in thiazolidinone rings (deviation ~0.22 Å from planarity) enhance membrane permeability .
- Dose-Response Reproducibility : Validate assays across multiple cell lines (e.g., Vero E6 vs. HEK293) to rule out cell-specific artifacts .
What purification techniques are recommended for isolating this compound from complex reaction mixtures?
Basic Research Question
- Recrystallization : Use ethyl acetate/ethanol (3:2 v/v) for slow evaporation, yielding pale-yellow crystals with >95% purity. Solvent polarity adjustment minimizes co-precipitation of byproducts .
- Column Chromatography : Silica gel (60–120 mesh) with gradient elution (hexane:ethyl acetate 7:3 to 1:1) separates regioisomers. R values typically range 0.35–0.45 .
- HPLC : Reverse-phase C18 columns (acetonitrile/water +0.1% TFA) resolve enantiomeric impurities, critical for chiral centers in advanced analogs .
How can structure-activity relationship (SAR) studies optimize the pharmacological profile of this compound?
Advanced Research Question
- Core Modifications :
- Quinoline Substitution : Electron-withdrawing groups (e.g., -F, -Cl) at C5 enhance target affinity by 3-fold, while bulky groups (e.g., -CF) reduce solubility .
- Thiazolidinone Ring : Replacing sulfur with selenium increases redox activity but may elevate toxicity (e.g., IC shifts from 1.8 µM to 4.2 µM) .
- Bioisosteric Replacement : Substitute pyridine-3-carboxamide with isonicotinamide to improve metabolic stability (t increased from 2.1 to 4.7 hours in hepatic microsomes) .
- Prodrug Design : Esterification of the carboxamide group (e.g., ethyl ester prodrugs) enhances oral bioavailability (AUC 0–24h: 12.3 vs. 3.8 µg·h/mL) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
